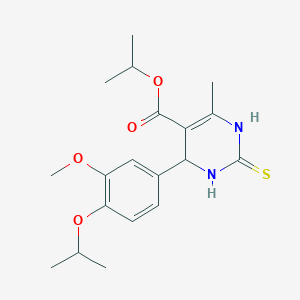
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 and since then, it has been used as a research tool to investigate the mechanism of action of NF-κB, a key regulator of inflammation and immunity.
Mécanisme D'action
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB-mediated gene expression. The inhibition of NF-κB by this compound has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In animal models, this compound has been shown to have anti-inflammatory effects in various disease models such as colitis, arthritis, and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various diseases without affecting other signaling pathways. However, the use of this compound in in vivo studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This limits its use to in vitro studies or requires the use of alternative delivery methods such as nanoparticles or liposomes.
Orientations Futures
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has shown promise as a potential therapeutic agent for various diseases. Future research should focus on improving its pharmacokinetic properties and identifying new delivery methods to enhance its efficacy in vivo. In addition, the role of NF-κB in various diseases is still not fully understood, and further research is needed to investigate its downstream targets and signaling pathways. Finally, the potential use of this compound in combination with other drugs or immunotherapies should be investigated to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-isopropoxy-3-methoxybenzaldehyde and 2,4-dichloro-5-methylpyrimidine in the presence of a base to form a key intermediate. This intermediate is then subjected to various reactions including reduction, alkylation, and esterification to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Applications De Recherche Scientifique
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively used as a research tool to investigate the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, making it an attractive target for drug development.
Propriétés
Formule moléculaire |
C19H26N2O4S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
propan-2-yl 4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4S/c1-10(2)24-14-8-7-13(9-15(14)23-6)17-16(18(22)25-11(3)4)12(5)20-19(26)21-17/h7-11,17H,1-6H3,(H2,20,21,26) |
Clé InChI |
YIWLKTKJWSDMPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B286055.png)

![Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one](/img/structure/B286061.png)
![Ethyl cyano[1-(3-thienyl)cyclohexyl]acetate](/img/structure/B286062.png)
![6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B286063.png)
![5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one](/img/structure/B286064.png)
![Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286065.png)
![Dimethyl 4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-2,5-dihydro-2,3-thiophenedicarboxylate](/img/structure/B286067.png)



![9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286076.png)
![9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286077.png)
![1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286078.png)
